Scaffold Isomerism: Benzoxazinone vs. Isoindole-1,3-dione Core and Implications for Serine Protease Acylation Potential
The target compound's 2,3-benzoxazin-1-one core is structurally isomeric with 4,5,6,7-tetrabromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione (same molecular formula C15H7Br4NO2, identical bromine count and tolyl substituent) [1]. In the benzoxazinone scaffold, the lactone-like carbonyl is positioned within an O–C(=O)–N linkage that is known from the broader benzoxazinone class to acylate active-site serine residues in serine proteases, forming a relatively stable acyl-enzyme intermediate . By contrast, the isoindole-1,3-dione isomer presents two carbonyl groups in a cyclic imide arrangement, which exhibits fundamentally different electrophilic reactivity and is not associated with the same alternate-substrate serine protease inhibition mechanism .
| Evidence Dimension | Core heterocycle structure and inferred enzyme acylation mechanism |
|---|---|
| Target Compound Data | 2,3-Benzoxazin-1-one core; O–C(=O)–N linkage capable of serine acylation per benzoxazinone class mechanism |
| Comparator Or Baseline | 4,5,6,7-Tetrabromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione; cyclic imide core not associated with alternate-substrate serine protease inhibition |
| Quantified Difference | Qualitative difference in electrophilic carbonyl reactivity and enzyme acylation pathway; no comparative kinetic data available |
| Conditions | Class-level mechanism: benzoxazinones as alternate-substrate inhibitors of serine proteases (e.g., human leukocyte elastase, chymotrypsin) via acylation-deacylation pathway |
Why This Matters
For research programs targeting serine protease inhibition via the alternate-substrate mechanism, the benzoxazinone scaffold is mechanistically required; procurement of the isoindole-dione isomer would deliver a compound incapable of engaging the same acylation pathway.
- [1] SpectraBase (Wiley). Comparison of InChI keys for C15H7Br4NO2 isomers: benzoxazinone vs isoindole-1,3-dione scaffold distinction. View Source
